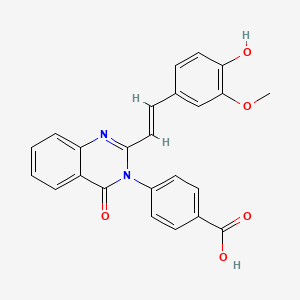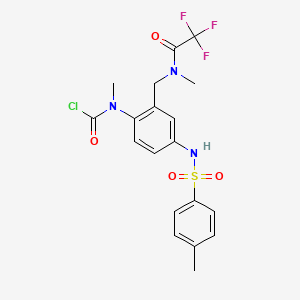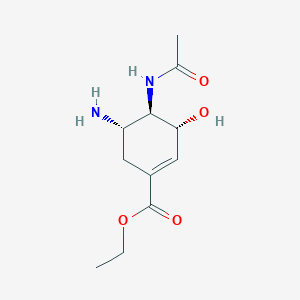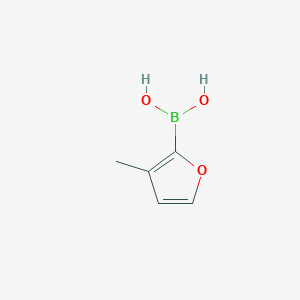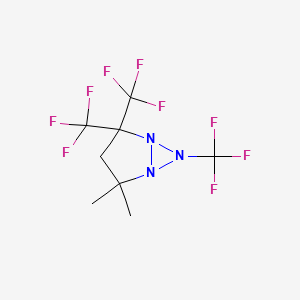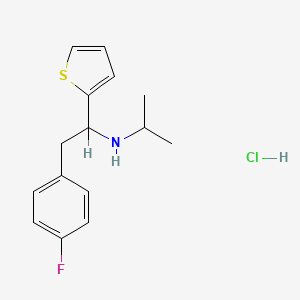
2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazoline ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a trifluoromethylbenzyl group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline typically involves the reaction of m-trifluoromethylbenzylamine with a thiazoline precursor. One common method includes the use of m-trifluoromethylbenzylamine and 2-chloro-2-thiazoline under basic conditions to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of readily available and cost-effective reagents is crucial for industrial applications to ensure economic viability.
Análisis De Reacciones Químicas
Types of Reactions
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline can undergo various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylbenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties imparted by the trifluoromethyl and thiazoline groups.
Mecanismo De Acción
The mechanism by which 2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The thiazoline ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and are a subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but with an aniline structure instead of a thiazoline ring.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group attached to a benzoic acid moiety.
Uniqueness
2-((m-Trifluoromethylbenzyl)amino)-2-thiazoline is unique due to the combination of the thiazoline ring and the trifluoromethylbenzyl group. This combination imparts distinct chemical reactivity and potential biological activity that is not observed in similar compounds with only one of these functional groups. The presence of both sulfur and nitrogen in the thiazoline ring also provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
72239-33-9 |
|---|---|
Fórmula molecular |
C11H11F3N2S |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
N-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-16-10-15-4-5-17-10/h1-3,6H,4-5,7H2,(H,15,16) |
Clave InChI |
NXFOBXJAZZAGPB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NCC2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


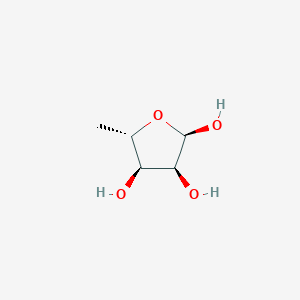

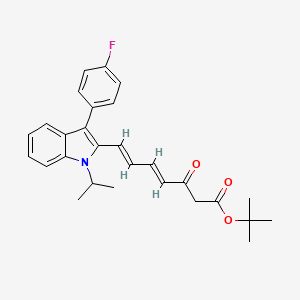
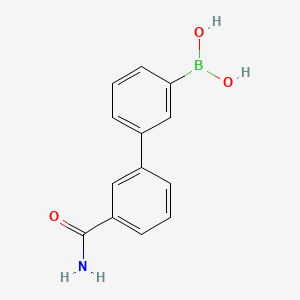
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
